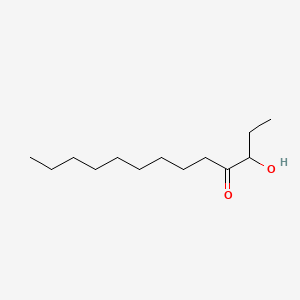

3-Hydroxytridecan-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxytridecan-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-3-5-6-7-8-9-10-11-13(15)12(14)4-2/h12,14H,3-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRHIIOUJRCXDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)C(CC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biological Functions of 3 Hydroxytridecan 4 One

Distribution of (S)-3-Hydroxytridecan-4-one as Cholera Autoinducer-1 (CAI-1) Across Vibrio Species

Role in Vibrio cholerae Quorum Sensing and Coordinated Gene Expression

| Cell Density | CAI-1 Concentration | Key Regulatory Outcome | Phenotypic Effect |

| Low | Low | Activation of virulence genes | Biofilm formation, Toxin production |

| High | High | Repression of virulence genes | Detachment, Dispersal |

Presence and Function in Other Vibrio Species (e.g., Vibrio harveyi, Vibrio parahaemolyticus)

Mechanisms of 3-Hydroxytridecan-4-one Action as a Quorum Sensing Signal

The action of this compound as a quorum-sensing signal is mediated through its specific interaction with a receptor protein, which in turn triggers a downstream signaling cascade.

Interaction with Cognate Receptors, Specifically CqsS

Downstream Signal Transduction Pathways Regulated by this compound

Table 2: CqsS-Mediated Signal Transduction

| Condition | CAI-1 Binding to CqsS | CqsS Activity | LuxO State | Master Regulator |

| Low Cell Density | No | Kinase | Phosphorylated (Active) | AphA |

| High Cell Density | Yes | Phosphatase | Dephosphorylated (Inactive) | HapR |

Ecological and Inter-Microbial Communication Roles of this compound

Intra-species and Inter-genus Signaling Modalities

Table 1: Signaling Molecules in Vibrio Communication

| Signaling Molecule | Chemical Name | Producing Synthase | Primary Receptor | Signaling Scope |

|---|---|---|---|---|

| CAI-1 | (S)-3-hydroxytridecan-4-one | CqsA | CqsS | Intra-genus (Vibrio specific) walshmedicalmedia.complos.org |

| AI-2 | Furanosyl borate (B1201080) diester | LuxS | LuxPQ | Inter-species asm.orgplos.org |

| HAI-1 | N-(3-Hydroxybutanoyl)-L-homoserine lactone | LuxM | LuxN | Intra-species (V. harveyi) researchgate.netmdpi.com |

Contribution to Collective Bacterial Behaviors

Biosynthetic Pathways and Enzymology of 3 Hydroxytridecan 4 One

Elucidation of the Biosynthetic Route for (S)-3-Hydroxytridecan-4-one

Role of the CqsA Enzyme in 3-Hydroxytridecan-4-one Biosynthesis

The kinetic parameters of enzyme reactions are crucial for understanding their efficiency. numberanalytics.comnumberanalytics.com While specific Km and Vmax values for CqsA with its various substrates are detailed in specialized biochemical literature, the preference for SAM over (S)-2-aminobutyrate points to its likely role as the primary in vivo substrate. acs.orgnih.govelifesciences.orgnih.govnih.gov CqsA can also utilize other acyl-CoAs, such as octanoyl-CoA, to produce different variants of the signaling molecule. mdpi.com

Table 1: Substrates and Products of the CqsA Enzyme

| Substrate 1 | Substrate 2 | Primary Product |

|---|---|---|

| (S)-2-aminobutyrate | Decanoyl-CoA | (S)-3-aminotridecan-4-one (Am-CAI-1) |

Identification and Interconversion of Biosynthetic Intermediates

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| (S)-3-hydroxytridecan-4-one | CAI-1 |

| (S)-3-aminotridecan-4-one | Am-CAI-1 |

| 3-aminotridec-2-en-4-one | Ea-CAI-1 |

| Tridecane-3,4-dione | DK-CAI-1 |

| (S)-2-aminobutyrate | |

| Decanoyl-coenzyme A | |

| (S)-adenosylmethionine | SAM |

| Pyridoxal-5'-phosphate | PLP |

Proposed Role of (S)-Adenosylmethionine (SAM) and Decanoyl-Coenzyme A as Biosynthetic Precursors

The utilization of SAM, an abundant and vital metabolite, for the synthesis of quorum-sensing molecules is a strategic evolutionary choice. It links the regulation of group behaviors to the metabolic status of the bacterial population. mdpi.com

Table 1: Key Molecules in the Biosynthesis of this compound

| Name | Abbreviation | Role |

|---|---|---|

| (S)-3-Hydroxytridecan-4-one | CAI-1 | Final product, quorum-sensing autoinducer. nih.govcore.ac.uk |

| (S)-Adenosylmethionine | SAM | Biosynthetic precursor. acs.orgnih.gov |

| Decanoyl-Coenzyme A | Decanoyl-CoA | Biosynthetic precursor. acs.orgnih.gov |

| 3-Aminotridec-2-en-4-one | Ea-CAI-1 | Intermediate product of the CqsA reaction. acs.orgnih.gov |

| Tridecane-3,4-dione | DK-CAI-1 | Intermediate in the conversion of Ea-CAI-1 to CAI-1. acs.orgnih.gov |

| (S)-2-Aminobutyrate | SAB | Initially proposed substrate, less efficient than SAM. mdpi.comnih.gov |

Comparative Biosynthetic Analyses with Related Alpha-Hydroxyketones

The synthases responsible for the production of these AHKs, CqsA in Vibrio cholerae and LqsA in Legionella pneumophila, are homologous enzymes. mdpi.com Both CqsA and LqsA are predicted to be PLP-dependent aminotransferases and share significant sequence identity (45%). mdpi.com They also contain conserved lysine (B10760008) residues essential for binding the PLP cofactor. mdpi.com

Table 2: Comparison of Biosynthetic Components for Related Alpha-Hydroxyketones

| Feature | Vibrio cholerae | Legionella pneumophila | Vibrio harveyi |

|---|---|---|---|

| Autoinducer | (S)-3-Hydroxytridecan-4-one (CAI-1) | 3-Hydroxypentadecan-4-one (LAI-1) | Not specified, but related AHKs |

| Synthase Enzyme | CqsA | LqsA | CqsA homolog |

| Primary Acyl-CoA Substrate | Decanoyl-CoA (C10) | C12 acyl donor | Octanoyl-CoA (C8) |

| Amine/Amino Acid Substrate | (S)-Adenosylmethionine (SAM) | Presumed to be SAM | (S)-Adenosylmethionine (SAM) |

| Enzyme Family | PLP-dependent aminotransferase | PLP-dependent aminotransferase | PLP-dependent aminotransferase |

Chemical Synthesis and Stereochemical Control of 3 Hydroxytridecan 4 One

Methodologies for Total Synthesis of (S)-3-Hydroxytridecan-4-one

A representative synthetic approach could commence with the protection of the hydroxyl group of (S)-ethyl lactate (B86563), for instance, as a tetrahydropyranyl (THP) ether. The resulting ester can then be treated with a suitable organometallic reagent, specifically a nonyl organolithium or nonyl Grignard reagent, to form the protected α-hydroxy ketone. The nonyl group (C₉H₁₉) is required to complete the C13 backbone of the target molecule. The final step would involve the deprotection of the hydroxyl group under mild acidic conditions to yield the desired (S)-3-hydroxytridecan-4-one.

Table 1: Proposed Synthetic Route for (S)-3-Hydroxytridecan-4-one

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Protection of Hydroxyl Group | (S)-ethyl lactate, 2,3-dihydropyran, p-toluenesulfonic acid (cat.) | (S)-ethyl 2-(tetrahydropyran-2-yloxy)propanoate |

| 2 | Acylation | Nonylmagnesium bromide or Nonyllithium in an aprotic solvent (e.g., THF, diethyl ether) at low temperature | 1-(Tetrahydropyran-2-yloxy)tridecan-2-one |

This strategy leverages a readily available chiral pool starting material to ensure high enantiopurity of the final product. The key C-C bond formation is achieved via the robust reaction of an ester with an organometallic species.

Synthetic Routes to (R)-3-Hydroxytridecan-4-one

The synthesis of the (R)-enantiomer of 3-hydroxytridecan-4-one can be achieved by following a similar strategy to the (S)-enantiomer, but starting with the opposite enantiomer of the chiral precursor.

Chiral Pool Approach : The most direct method is to use (R)-ethyl lactate as the starting material. By applying the same reaction sequence as described for the (S)-enantiomer—protection, acylation with a nonyl organometallic reagent, and deprotection—(R)-3-hydroxytridecan-4-one can be obtained with high enantiomeric purity.

Asymmetric Reduction : An alternative route involves the asymmetric reduction of the corresponding α-dione, tridecane-3,4-dione. This can be accomplished using chiral reducing agents or through biocatalysis. Certain enzymes, such as specific dehydrogenases, can selectively reduce one of the ketone functionalities with high enantioselectivity. For instance, R-selective 2,3-butanediol (B46004) dehydrogenases have been shown to catalyze the asymmetric reduction of prochiral 1,2-diketones to furnish R-configured α-hydroxy ketones. nih.govrsc.org

Table 2: Comparison of Synthetic Approaches to (R)-3-Hydroxytridecan-4-one

| Approach | Starting Material | Key Step | Advantages |

|---|---|---|---|

| Chiral Pool | (R)-Ethyl Lactate | Acylation with nonyl organometallic reagent | High enantiopurity, predictable outcome |

Approaches to the Synthesis of Homologues and Analogues of this compound

The synthesis of homologues and analogues of this compound is crucial for structure-activity relationship (SAR) studies, particularly in the context of its role as a quorum-sensing molecule. Chemical synthesis provides the flexibility to modify the structure systematically.

Varying the Acyl Chain Length (Homologues) : The synthetic routes described above can be easily adapted to produce homologues with different chain lengths. By substituting the nonyl organometallic reagent (C₉) with other alkyl organometallic reagents (e.g., heptyl for a C11 homologue or undecyl for a C15 homologue) in the acylation step, a series of 3-hydroxy-4-alkanones can be synthesized.

Synthesis of Key Analogues :

(S)-3-aminotridecan-4-one (amino-CAI-1) : This important analogue, a direct biosynthetic precursor to CAI-1, can be synthesized from a protected (S)-alanine derivative. The carboxylic acid of N-protected (S)-alanine can be activated (e.g., as a Weinreb amide) and then reacted with a nonyl organometallic reagent. Subsequent deprotection would yield the desired amino-hydroxyketone.

Tridecane-3,4-dione (DK-CAI-1) : This α-dione is another key intermediate in the biosynthesis of CAI-1. rsc.orgnih.gov It can be synthesized by the oxidation of either (S)- or (R)-3-hydroxytridecan-4-one using common oxidizing agents like Dess-Martin periodinane, or a Swern oxidation.

Stereoselective Synthesis Strategies and Challenges for Alpha-Hydroxyketones

The construction of the chiral α-hydroxy ketone moiety requires precise stereochemical control. Several powerful strategies have been developed, each with its own set of advantages and challenges.

General Strategies:

α-Hydroxylation of Ketone Enolates : This is a direct approach where a pre-formed ketone enolate is reacted with an electrophilic oxygen source. Asymmetric variants use chiral auxiliaries or chiral catalysts to direct the approach of the oxidant to one face of the enolate.

Asymmetric Dihydroxylation of Enol Ethers : The Sharpless Asymmetric Dihydroxylation (AD) of a silyl (B83357) enol ether derived from the corresponding ketone can produce a chiral α-hydroxy ketone after hydrolysis. The choice of the AD-mix ligand (AD-mix-α or AD-mix-β) determines the resulting stereochemistry.

Biocatalytic Methods : Enzymes offer exceptional selectivity. Strategies include the enantioselective reduction of α-diones using dehydrogenases, the kinetic resolution of racemic α-hydroxy ketones using hydrolases, or the use of lyases for the umpolung carboligation of aldehydes. nih.govacs.org

Oxidation of Terminal Olefins : Direct oxidation of terminal alkenes using reagents like potassium permanganate (B83412) can yield α-hydroxy ketones. organic-chemistry.org

Rearrangement of Epoxides : The rearrangement of epoxides, often catalyzed by acids or bases, can lead to the formation of α-hydroxy ketones. organic-chemistry.org

Challenges in Stereoselective Synthesis:

Racemization : The hydrogen atom alpha to the carbonyl group is acidic and can be removed under basic or acidic conditions, leading to enolization and potential racemization of the desired stereocenter. Reaction conditions must be carefully controlled to minimize this side reaction.

Regioselectivity : In the reduction of asymmetric α-diones, achieving selective reduction of one carbonyl group over the other is a significant challenge. The electronic and steric environment of the two carbonyls dictates the regiochemical outcome.

Over-reduction/Over-oxidation : During the reduction of an α-dione to an α-hydroxy ketone, over-reduction to the corresponding diol is a common side reaction. Conversely, during the oxidation of an alcohol to form the α-hydroxy ketone, further oxidation to the α-dione or C-C bond cleavage can occur.

Substrate Scope : While many catalytic systems work well for aromatic or highly functionalized substrates, achieving high enantioselectivity for simple, flexible long-chain aliphatic substrates like this compound can be more challenging due to the lack of strong coordinating groups or rigid conformations.

Structure Activity Relationship Sar Studies and Analogue Design for 3 Hydroxytridecan 4 One

Impact of Acyl Tail Modifications on Biological Activity

Systematic changes in the acyl tail chain length have shown that a C-9 or C-10 acyl tail is the most potent for activating the CqsS receptor. princeton.edunih.gov Both shortening and lengthening the tail from this optimal length leads to a decrease in activity. For instance, removing or adding two methylene (B1212753) units results in a significant drop in potency. princeton.edu The near-complete loss of activity is observed with the removal of four methylene units. princeton.edu This sensitivity to tail length suggests that the acyl tail plays a key role in the binding affinity between the ligand and the CqsS receptor. princeton.edu

Table 1: Effect of Acyl Tail Length on Agonist Activity of 3-Hydroxytridecan-4-one Analogues

| Analogue | Acyl Tail Length (Number of Carbons) | Relative Agonist Activity | Reference |

|---|---|---|---|

| C8-CAI-1 | 8 | Reduced | pnas.org |

| CAI-1 | 10 | High (Native Ligand) | nih.govnih.gov |

| C12-CAI-1 | 12 | Reduced | princeton.edu |

This table provides a simplified representation of the general trend observed in SAR studies. Actual potency can vary based on the specific analogue and assay conditions.

Effects of Alpha-Hydroxy Ketone Structural Variations on Receptor Affinity and Signaling

The α-hydroxy ketone moiety is a core structural feature of this compound, and its steric and electronic properties are critical for interaction with the CqsS receptor. princeton.edunih.gov It is believed that hydrogen bonding interactions involving the hydroxyl and carbonyl groups are key to ligand recognition and binding. nih.gov

Design and Synthesis of Agonists of the this compound Signaling Pathway

The design and synthesis of agonists for the this compound signaling pathway are driven by the understanding of its SAR. The goal is to create molecules that can effectively activate the CqsS receptor and induce the high-cell-density quorum-sensing state in V. cholerae, which represses virulence. plos.orgprinceton.edu

Table 2: Examples of Synthesized Agonists of the this compound Signaling Pathway

| Agonist | Key Structural Feature | Potency (EC50) | Reference |

|---|---|---|---|

| (S)-3-hydroxytridecan-4-one (CAI-1) | Native ligand | ~1 µM | nih.gov |

| (S)-3-aminotridecan-4-one (Am-CAI-1) | 3-amino substitution | 0.21 µM | nih.govnih.gov |

| 3-acylpyrrole derivative (C9 tail) | Chemically stable isostere of Ea-CAI-1 | 4.2 nM | princeton.edu |

EC50 values are approximate and can vary between studies.

Development and Evaluation of Antagonists to this compound Signaling

In addition to agonists, the development of antagonists that can block the this compound signaling pathway is also a significant area of research. Antagonists can serve as valuable chemical probes to study receptor-ligand interactions and have potential therapeutic applications. princeton.edu

Table 3: Examples of Synthesized Antagonists of the this compound Signaling Pathway

| Antagonist | Key Structural Feature | Potency (IC50) | Reference |

|---|---|---|---|

| Ph-CAI-1 | Phenyl substitution on ethyl side chain | Moderate | princeton.eduprinceton.edu |

| m-OH-Ph-CAI-1 | Meta-hydroxylphenyl substitution | 36 µM | nih.govprinceton.edu |

| m-Me-Ph-CAI-1 | Meta-methylphenyl substitution | Potent | princeton.edu |

| (2,5-di-F-Ph)-CAI-1 | 2,5-difluorophenyl substitution | Potent | princeton.edu |

IC50 values are approximate and can vary between studies.

Computational and Molecular Modeling Approaches in Analogue Design

Computational and molecular modeling have become indispensable tools in modern drug discovery and design, including the development of this compound analogues. tarosdiscovery.comschrodinger.comrjraap.com These methods allow for the in-silico assessment of molecular properties and the prioritization of designs before synthesis, saving time and resources. tarosdiscovery.com

These computational approaches encompass a range of techniques, from structure-based drug design, when the 3D structure of the target protein is known, to ligand-based design when it is not. tarosdiscovery.com Methods like virtual screening, molecular docking, and the calculation of quantitative structure-activity relationships (QSAR) help in identifying promising lead compounds and optimizing their properties. rjraap.com The seamless integration of computational chemistry with medicinal chemistry facilitates the rapid generation and assessment of hypotheses for novel molecular designs. tarosdiscovery.com While detailed structural information for CqsS has been limited, chemical genetics approaches combined with modeling have provided valuable insights into ligand-receptor interactions, enabling the design of more effective agonists and antagonists. princeton.eduasm.org

Advanced Analytical Methodologies for 3 Hydroxytridecan 4 One Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is a cornerstone of chemical analysis, allowing researchers to probe the molecular structure of 3-Hydroxytridecan-4-one by observing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, Multi-Dimensional)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules like this compound. emerypharma.com It provides detailed information about the carbon-hydrogen framework by mapping the chemical environment of each proton and carbon atom.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial blueprint of the structure.

¹H NMR: A proton NMR spectrum of this compound would reveal distinct signals corresponding to the different types of protons. Key features would include a triplet and a quartet for the ethyl group (CH₂CH₃), a multiplet for the methine proton (CH-OH), and a series of overlapping multiplets for the long nonyl alkyl chain. The chemical shift of the proton attached to the hydroxyl-bearing carbon is particularly diagnostic.

¹³C NMR: The carbon NMR spectrum provides complementary information, showing a characteristic downfield signal for the carbonyl carbon (C=O), a signal for the carbon atom bonded to the hydroxyl group, and a series of signals for the carbons in the alkyl chain.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the connectivity of the atoms. emerypharma.comulethbridge.ca Techniques such as COSY, HSQC, and HMBC are routinely used. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). emerypharma.com For this compound, it would show correlations between the protons of the ethyl group and between the methine proton and its neighbors, helping to piece together the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon resonances based on their proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is crucial for connecting the different fragments of the molecule, for instance, by showing a correlation from the protons on C2 and C5 to the carbonyl carbon at C4.

The combination of these NMR techniques allows for the complete and confident structural characterization of this compound. emerypharma.comrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on standard values for functional groups. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

| C1 | 0.8-0.9 | t | 14.0 |

| C2 | 1.5-1.7 | m | 25.0 |

| C3 | 4.0-4.2 | m | 75.0 |

| C4 (C=O) | - | - | 210-215 |

| C5 | 2.4-2.6 | t | 42.0 |

| C6-C12 | 1.2-1.4 | m | 22-32 |

| C13 | 0.8-0.9 | t | 14.1 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. wikipedia.org For this compound, MS provides the exact molecular mass, confirming its elemental composition (C₁₃H₂₆O₂). nih.gov The calculated molecular weight is 214.34 g/mol . nih.gov

When subjected to ionization, typically through techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS), the molecular ion of this compound will undergo characteristic fragmentation. wikipedia.orgnih.gov The primary fragmentation pathway for ketones is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. msu.edu

For this compound, two main α-cleavage events are expected:

Cleavage between C3 and C4, resulting in the loss of the hydroxy-ethyl group.

Cleavage between C4 and C5, leading to the loss of the nonyl chain.

The analysis of these fragment ions allows for the precise localization of the keto and hydroxyl functional groups within the alkyl chain. Studies on homologous α-hydroxy ketones, such as 3-hydroxyundecan-4-one, have shown similar predictable fragmentation patterns, which aids in structural confirmation. researchgate.net

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 214 | [M]⁺ (Molecular Ion) | Intact molecule |

| 199 | [M - CH₃]⁺ | Loss of a methyl group |

| 196 | [M - H₂O]⁺ | Dehydration (loss of water) |

| 185 | [M - C₂H₅]⁺ | Loss of ethyl group |

| 157 | [C₉H₁₉CO]⁺ | α-cleavage (loss of C₃H₇O) |

| 87 | [CH₃CH₂(CO)CH(OH)]⁺ | α-cleavage (loss of C₉H₁₉) |

| 71 | [C₄H₇O]⁺ | Secondary fragmentation |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Alkyl fragment or secondary fragmentation |

Infrared (IR) and UV/Vis Spectroscopy Applications

Infrared (IR) and Ultraviolet/Visible (UV/Vis) spectroscopy provide complementary information, primarily about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. pg.edu.pl The IR spectrum of this compound is dominated by two key absorption bands:

A strong, broad absorption in the region of 3550–3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. ucla.edu

A sharp, strong absorption in the range of 1725–1705 cm⁻¹, indicative of the C=O stretching vibration of an aliphatic ketone. vscht.cz

Additional peaks in the 2960–2850 cm⁻¹ region correspond to the C-H stretching of the long alkyl chain. vscht.cz The presence of these characteristic peaks provides rapid confirmation of the key functional groups. scispace.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3550–3200 | O-H stretch | Hydroxyl (-OH) | Strong, Broad |

| 2960–2850 | C-H stretch | Alkyl (CH₂, CH₃) | Strong |

| 1725–1705 | C=O stretch | Ketone | Strong, Sharp |

| 1470–1450 | C-H bend | Alkyl (CH₂) | Variable |

| 1375 | C-H bend | Alkyl (CH₃) | Variable |

| 1200–1100 | C-O stretch | Secondary Alcohol | Medium |

UV/Vis Spectroscopy: UV/Vis spectroscopy measures electronic transitions, primarily in molecules with chromophores like conjugated systems or carbonyl groups. uobabylon.edu.iq Saturated ketones, such as this compound, exhibit a weak absorption band in the UV region, typically around 270–300 nm. uni-muenchen.de This absorption corresponds to the formally forbidden n→π* (non-bonding to anti-bonding pi orbital) electronic transition of the carbonyl group. While not highly specific, UV/Vis spectroscopy can be used to quantify the concentration of this compound, provided a calibration curve is established and interfering substances are absent.

Chromatographic Separation and Purification Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov For this compound, these methods are vital for isolating the compound from complex biological or synthetic matrices, quantifying its presence, and separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Purification and Quantification

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the primary methods for the purification and quantification of this compound. researchgate.netthermofisher.com Given the compound's lipophilic nature, reversed-phase HPLC (RP-HPLC) is the most common mode used. dupont.com

In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., a C18 or C8 silica-based column) is used with a polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. lcms.cz As the mobile phase becomes less polar, this compound, which is retained on the column by hydrophobic interactions, elutes. Detection is commonly performed using a UV detector set to the λ_max of the carbonyl chromophore or, for higher specificity and sensitivity, a mass spectrometer (LC-MS). nih.gov

UHPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). chromatographyonline.com This results in significantly higher resolution, greater sensitivity, and much faster analysis times, making it ideal for high-throughput quantification. lcms.cz

Table 4: Typical RP-HPLC/UHPLC Parameters for this compound Analysis

| Parameter | Typical Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm for HPLC; 50 mm x 2.1 mm, 1.7 µm for UHPLC) |

| Mobile Phase A | Water (often with 0.1% formic acid for LC-MS) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | e.g., 50% B to 100% B over 10-20 minutes |

| Flow Rate | 0.5-1.0 mL/min (HPLC); 0.3-0.5 mL/min (UHPLC) |

| Column Temperature | 25-40 °C |

| Detector | UV (210 or 280 nm) or Mass Spectrometer (ESI source) |

Chiral Chromatography for Stereoisomer Separation and Analysis

This compound possesses a single chiral center at the C3 position, meaning it exists as a pair of non-superimposable mirror images called enantiomers: (S)-3-hydroxytridecan-4-one and (R)-3-hydroxytridecan-4-one. Since enantiomers have identical physical properties in a non-chiral environment, they cannot be separated by standard chromatographic methods. mz-at.de

Chiral chromatography is the definitive technique for separating and quantifying these enantiomers. gcms.cz This is most often achieved by using a chiral stationary phase (CSP). nih.gov These phases create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are highly effective and widely used for this purpose. nih.govnih.gov The separation can be performed using HPLC (normal-phase or reversed-phase) or Supercritical Fluid Chromatography (SFC), with SFC often providing faster and more efficient separations for chiral compounds. nih.gov The development of a successful chiral separation typically involves screening a variety of CSPs and mobile phase conditions to find the optimal system that provides baseline resolution of the (R)- and (S)-enantiomers. nih.govchromatographyonline.com This separation is critical, as different enantiomers can exhibit distinct biological activities. ethz.ch

Table 5: Common Chiral Stationary Phases (CSPs) for Separation of Hydroxy-Ketones

| CSP Type | Chiral Selector | Typical Mobile Phase (Mode) |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (Normal Phase); CO₂/Methanol (SFC) |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (Normal Phase); CO₂/Methanol (SFC) |

| Polysaccharide-based | Cellulose tris(4-methylbenzoate) | Hexane/Ethanol (Normal Phase) |

| Cyclodextrin-based | Derivatized β-Cyclodextrin | Acetonitrile/Buffer (Reversed Phase) |

Gas Chromatography (GC) Coupled with Mass Spectrometry

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful analytical method that combines two techniques to identify different substances within a test sample. wikipedia.org GC-MS is often considered a "gold standard" for the specific identification of compounds. wikipedia.org The process involves separating chemical mixtures in the gas chromatograph and then identifying the components at a molecular level using the mass spectrometer. etamu.edu

In the context of this compound analysis, the sample is first dissolved in a suitable solvent and injected into the GC. etamu.edu It is then vaporized at high temperatures and moved by a carrier gas, such as helium or nitrogen, through a coiled column. etamu.edu This column contains a stationary phase, and separation occurs as different compounds travel through it at different speeds based on their physical and chemical properties. etamu.edu

Following separation in the GC, the molecules enter the mass spectrometer, where they are ionized, typically through electron ionization. The resulting charged fragments are passed through a mass analyzer, which sorts the ions based on their mass-to-charge ratio (m/z). etamu.edu The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule, allowing for its definitive identification. etamu.edu A known mass spectrum for this compound is available in public databases. nih.gov

Table 1: GC-MS Parameters and Procedures for Hydroxy-Fatty Acid Analysis

| Parameter | Description | Reference |

|---|---|---|

| Principle | Combines the separation power of Gas Chromatography with the detection capabilities of Mass Spectrometry. | wikipedia.orgetamu.edu |

| Sample Preparation | The sample containing the analyte is dissolved in a solvent before injection. | etamu.edu |

| Injection & Vaporization | The sample is injected into the GC, where it is heated to a high temperature (up to 450°C) and vaporized. | etamu.edu |

| Separation | The vaporized sample is carried by an inert gas through a stationary phase column, separating components based on boiling point and molecular weight. | etamu.edu |

| Ionization | Separated molecules are ionized in the mass spectrometer, commonly by electron ionization. | etamu.edu |

| Detection | A mass analyzer sorts the resulting ions by their mass-to-charge ratio, creating a unique mass spectrum for identification. | etamu.edu |

Quantitative Analysis Methodologies for this compound in Biological Samples

The quantification of this compound in biological samples is crucial for understanding its role as a quorum-sensing molecule in bacteria like Vibrio cholerae. usda.govresearchgate.net Quantitative analysis determines the exact amount or concentration of a substance in a sample. uab.edu These methodologies are essential for studying bacterial communication, virulence factor regulation, and biofilm formation. usda.govresearchgate.net

The process typically involves several key steps: sample preparation, chromatographic separation, and detection. uab.edu Given the complexity of biological matrices (e.g., bacterial culture supernatants, plasma, urine), extensive sample preparation is often required to remove interfering endogenous substances. uab.edunih.govresearchgate.net This can include techniques like liquid-liquid extraction or solid-phase extraction. researchgate.net For instance, in the study of related signal molecules from Vibrio parahaemolyticus, the culture supernatant was extracted with ethyl acetate (B1210297) to isolate the compound of interest. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a common technique used for the separation of compounds prior to quantification. hes-so.ch Following separation, mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is frequently employed for detection and quantification due to its high sensitivity and specificity. nih.gov The use of stable isotope-labeled internal standards is a preferred method to ensure accuracy in quantification, as it helps to correct for matrix effects and variations during sample processing. uab.edugoogle.com

Table 2: Research Findings on Quantitative Analysis of CAI-1 Family Molecules

| Organism | Molecule | Concentration (µM) | Analytical Approach | Reference |

|---|---|---|---|---|

| Photobacterium angustum | C8-CAI-1 | 5 | Mass Spectrometry with C9-CAI-1 standard | princeton.edu |

| Photobacterium angustum | C10-CAI-1 | 4 | Mass Spectrometry with C9-CAI-1 standard | princeton.edu |

| Photobacterium angustum | Ea-C8-CAI-1 | ~1 | Mass Spectrometry with C9-CAI-1 standard | princeton.edu |

Interactions Within Complex Bacterial Quorum Sensing Networks Involving 3 Hydroxytridecan 4 One

Synergistic and Antagonistic Relationships between CAI-1 and AI-2 Signaling

Convergent Signal Transduction Pathways (e.g., LuxU, LuxO)

| Protein | Type | Function in Quorum Sensing |

|---|---|---|

| CqsS | Sensor Histidine Kinase | Detects CAI-1. Acts as a kinase at low cell density and a phosphatase at high cell density. usda.govwikipedia.org |

| LuxPQ | Sensor Histidine Kinase Complex | Detects AI-2. Acts as a kinase at low cell density and a phosphatase at high cell density. pnas.orgresearchgate.net |

| LuxU | Histidine Phosphotransfer (HPT) Protein | Receives phosphate (B84403) from sensor kinases (CqsS, LuxPQ) and transfers it to LuxO. researchgate.netnih.govasm.org |

| LuxO | Response Regulator | When phosphorylated, activates the low-cell-density gene program. Dephosphorylation at high cell density inactivates it. nih.govasm.org |

Cross-Talk and Specificity in Multi-Autoinducer Systems

The use of a shared signaling pathway raises questions about how specificity is maintained and how distinct information from each autoinducer is interpreted. plos.org While the potential for "cross-talk" exists, bacteria have evolved mechanisms to ensure a robust and specific response. scispace.comasm.org

Genetic and Molecular Regulation of 3-Hydroxytridecan-4-one Production and Response

Interestingly, the expression of the receptor CqsS is itself regulated by quorum sensing. Its production increases as the cell density rises, creating a positive feedback loop that may enhance the sensitivity of the system at high cell densities. princeton.edu In the related species Vibrio parahaemolyticus, the deletion of the cqsA gene was found to increase the expression of the master QS regulator OpaR, indicating a negative feedback mechanism in that organism. researchgate.netnih.gov

| Component | Gene/Molecule | Role in CAI-1 Signaling |

|---|---|---|

| Synthase | CqsA | Enzyme that biosynthesizes CAI-1 from substrates (S)-2-aminobutyrate and decanoyl-coenzyme A. nih.gov |

| Autoinducer | This compound (CAI-1) | The signaling molecule that accumulates extracellularly. usda.gov |

| Receptor | CqsS | Transmembrane sensor kinase that specifically binds CAI-1. usda.gov |

| Regulators | Qrr sRNAs | Small regulatory RNAs that control the translation of master regulators. researchgate.netprinceton.edu |

| Master Regulators | AphA / HapR | Transcription factors that control low-cell-density and high-cell-density gene expression, respectively. princeton.eduoup.com |

Environmental and Growth Phase Influences on this compound Signaling

Advanced Research Applications and Methodologies Utilizing 3 Hydroxytridecan 4 One

Engineering Bacterial Communication Systems via 3-Hydroxytridecan-4-one Modulation

| Component | Function | Relevance in Engineering |

| CqsA | Synthesizes (S)-3-hydroxytridecan-4-one (CAI-1). walshmedicalmedia.comacs.org | The gene encoding this synthase can be transferred to other bacteria to produce CAI-1. nih.gov |

| CqsS | Transmembrane receptor that detects CAI-1. walshmedicalmedia.comprinceton.edu | Serves as the target for CAI-1 and its analogs to modulate the QS pathway. princeton.edu |

| LuxO | Response regulator that controls the expression of virulence genes. asm.orgsci-hub.se | The phosphorylation state of LuxO is the ultimate target of CAI-1 modulation. princeton.edu |

Development of Chemical Probes and Biosensors for this compound

The detection and quantification of this compound are crucial for studying its role in bacterial communication. To this end, researchers have been developing specific chemical probes and biosensors. These tools are essential for monitoring the dynamics of QS in bacterial populations and for screening for compounds that can interfere with this process.

Electrochemical biosensors represent another promising approach. mdpi.com These devices can provide rapid and sensitive detection of this compound by converting the binding event at a biorecognition element, such as an antibody or a CqsS-functionalized electrode, into an electrical signal. mdpi.commdpi.com The development of such biosensors is a key area of research, with potential applications in diagnostics and environmental monitoring. nih.gov

Table 2: Examples of Biosensor Technologies for Autoinducer Detection

| Biosensor Type | Principle | Potential Application for this compound |

| Whole-Cell Biosensors | Engineered bacteria produce a reporter signal (e.g., GFP, luminescence) in response to the analyte. mdpi.com | High-throughput screening of QS modulators. mdpi.com |

| Electrochemical Biosensors | A biorecognition element (e.g., antibody, receptor) is immobilized on an electrode, and binding of the analyte causes a measurable change in the electrical signal. frontiersin.org | Rapid and sensitive detection in clinical or environmental samples. mdpi.com |

| Fluorescence-Based Biosensors | Utilize fluorescently labeled molecules or materials that change their optical properties upon binding to the analyte. researchgate.net | Real-time monitoring of QS dynamics in vitro and in vivo. nih.gov |

Delivery Strategies for this compound and its Analogues (e.g., Nanoparticles)

The surface of these nanoparticles can also be modified to target specific tissues or cells, enhancing their therapeutic efficacy. frontiersin.org The development of such advanced delivery systems is crucial for translating the potential of QS modulation into practical therapeutic applications. mdpi.com

Functional Genomic and Proteomic Studies Related to this compound Signaling

Future Research Directions and Emerging Paradigms for 3 Hydroxytridecan 4 One

Exploration of Unidentified Enzymes in 3-Hydroxytridecan-4-one Biosynthesis

Discovery of Novel Biological Roles beyond Quorum Sensing

The primary recognized function of this compound is its role as a quorum-sensing autoinducer, regulating virulence factor production and biofilm formation in Vibrio cholerae. usda.govnih.gov However, the full extent of its biological activities likely extends beyond this. For instance, in Pseudomonas aeruginosa, a related class of signaling molecules, the 2-alkyl-4(1H)-quinolones (AQs), which includes the Pseudomonas quinolone signal (PQS), have been shown to have diverse functions. PQS not only acts as a quorum-sensing signal but also modulates membrane properties, acts as a ferric iron chelator, and has pro-oxidant and immunomodulatory activities. nih.govfrontiersin.org

Future research should focus on exploring whether this compound possesses similarly diverse biological roles. Investigating its potential as an inter-species signaling molecule, its impact on host-microbe interactions, and its possible functions in different environmental contexts are all promising areas of inquiry. walshmedicalmedia.com Uncovering these novel roles would significantly broaden our understanding of the ecological significance of this important bacterial signal.

Development of Advanced Analytical Techniques for In Situ Monitoring of this compound

The ability to monitor the production and distribution of this compound in real-time and within its natural environment is crucial for understanding its dynamic role in bacterial communities. Current analytical methods for detecting and quantifying similar bioactive lipids include ELISA, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.com While powerful, these techniques often require sample extraction and processing, which can disrupt the spatial and temporal dynamics of the signaling molecule.

The development of advanced analytical techniques for in situ monitoring is therefore a critical future direction. This could involve the creation of genetically encoded biosensors that can be expressed in reporter strains to visualize the presence of this compound in real-time. researchgate.net Furthermore, advancements in microfluidics could allow for the creation of controlled gradients of the molecule to study bacterial responses at the single-cell level. nih.gov These technologies would provide unprecedented insights into the localized concentrations and diffusion of this compound within complex microbial communities like biofilms.

Application of Synthetic Biology for this compound Production and Manipulation

Furthermore, synthetic biology can be used to create novel derivatives of this compound with altered activities. By modifying the biosynthetic enzymes or introducing new catalytic functions, it may be possible to generate a library of analogs that could act as agonists or antagonists of the quorum-sensing system. nih.gov These engineered molecules could serve as valuable probes to study the quorum-sensing pathway and as potential leads for the development of new anti-infective agents. researchgate.net

Deeper Understanding of Stereochemistry's Influence on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in biological activity. wikipedia.orgunimi.it The naturally occurring form of this compound is the (S)-enantiomer. nih.govnih.gov Studies have shown that the stereochemistry at the C3 position is crucial for its function as a quorum-sensing signal. nih.gov

Future research should delve deeper into the structure-activity relationships of this compound and its analogs. This involves synthesizing and testing various stereoisomers and structural variants to understand how specific chemical features influence binding to its receptor, CqsS, and subsequent signal transduction. nih.gov For example, research on analogs has shown that both the (S) and (R) isomers of a C8-ester analog can activate the quorum-sensing response, though with different potencies. nih.gov A thorough understanding of these stereochemical requirements will be invaluable for the rational design of potent and specific modulators of Vibrio quorum sensing. unimi.itmdpi.com

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing 3-Hydroxytridecan-4-one in laboratory settings?

- Answer : this compound (CAI-1) is enzymatically synthesized via the CqsA enzyme in Vibrio cholerae, using (S)-2-aminobutyrate and decanoyl coenzyme A as substrates. Chemical synthesis involves ketone reduction and hydroxylation steps, with purity verified via high-resolution LC-MS and comparison to synthetic standards. Researchers should validate synthetic yields using retention time alignment on C18 columns and ion fragmentation patterns (e.g., m/z 228.2 for CAI-1) .

Q. How is this compound detected and quantified in bacterial cultures?

- Answer : Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the gold standard. Key parameters include a C18 reverse-phase column, electrospray ionization (ESI), and targeted ion monitoring for m/z 228.2 [M+H]⁺. Quantification requires calibration curves from synthetic standards, with detection limits typically in the nanomolar range. Contaminants are minimized via solid-phase extraction (SPE) .

Q. What is the role of this compound in bacterial quorum sensing?

- Answer : CAI-1 acts as an autoinducer in V. cholerae, binding to the CqsS membrane-bound sensor kinase. This triggers a phosphorylation cascade involving LuxU and LuxO, repressing biofilm formation and virulence genes. Competency assays (e.g., luciferase reporter strains) are used to confirm activity, with dose-response curves (EC₅₀ ~10 µM) .

Advanced Research Questions

Q. How can structural specificity of this compound in receptor binding be experimentally validated?

- Answer :

- Mutagenesis : Generate CqsS receptor mutants (e.g., Ala substitutions in ligand-binding domains) and assess signaling via β-galactosidase assays.

- Analogs : Test hydroxyl/ketone-modified analogs (e.g., 3-hydroxytetradecan-4-one) for competitive inhibition using surface plasmon resonance (SPR).

- Structural Studies : Perform X-ray crystallography or cryo-EM of CqsS-CAI-1 complexes to identify binding pockets .

Q. What strategies resolve contradictions in bioactivity data across bacterial species (e.g., V. cholerae vs. Legionella pneumophila)?

- Answer :

- Species-Specific Receptors : Legionella LqsA produces 3-hydroxypentadecan-4-one (LAI-1), differing by two methylene groups from CAI-1. Cross-species assays (e.g., heterologous receptor expression) clarify specificity.

- Standardized Conditions : Control pH (7.4), temperature (30°C vs. 37°C), and growth phase (mid-log vs. stationary) to minimize variability.

- Data Normalization : Report bioactivity as fold-change relative to ΔcqsA mutants to account for baseline noise .

Q. How can researchers differentiate this compound from structurally similar α-hydroxyketones in complex matrices?

- Answer :

- Chromatographic Separation : Use ultra-performance LC (UPLC) with a 1.7-µm C18 column and gradient elution (5–95% acetonitrile in 0.1% formic acid).

- MS/MS Fragmentation : Monitor unique product ions (e.g., m/z 210.1 for CAI-1 vs. m/z 238.1 for LAI-1).

- Isotopic Labeling : Synthesize ¹³C-labeled CAI-1 as an internal standard for spike-recovery experiments .

Methodological Guidance

-

Data Tables :

Parameter CAI-1 (V. cholerae) LAI-1 (L. pneumophila) Molecular Formula C₁₃H₂₄O₂ C₁₅H₂₈O₂ Retention Time (min) 12.3 ± 0.2 14.7 ± 0.3 EC₅₀ (µM) 9.8 ± 1.1 22.4 ± 2.5 Key MS Fragment (m/z) 228.2 [M+H]⁺ → 210.1 256.3 [M+H]⁺ → 238.1 -

Synthesis Validation : For novel synthetic routes, confirm regioselectivity via ¹H-NMR (δ 4.15 ppm, hydroxyl proton) and ¹³C-NMR (δ 210 ppm, ketone carbon). Cross-check with SciFinder to avoid redundancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.